1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide
Description
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide is a synthetic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.349 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .
Properties
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-methylpropyl)-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-18-12-8-6-5-7-11(12)14(19)13(16(18)21)15(20)17-9-10(2)3/h5-8,10,19H,4,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGMNKCERCGUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the quinoline core structure. Common starting materials include anthranilic acid derivatives and ethyl acetoacetate.
Cyclization: The cyclization of these starting materials in the presence of a suitable catalyst, such as polyphosphoric acid, leads to the formation of the quinoline ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide undergoes several types of chemical reactions :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoline ring to its dihydroquinoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Amidation: The carboxylic acid group can be converted to amides using reagents such as isobutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide involves its interaction with specific molecular targets and pathways :
DNA Gyrase Inhibition: The compound inhibits DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial activity.
Topoisomerase Inhibition: It also inhibits DNA topoisomerases, which are involved in the regulation of DNA supercoiling and are critical for cell division and proliferation.
Pathways: The compound’s interaction with these enzymes affects various cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide can be compared with other similar compounds :
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. They exhibit diverse biological activities and are used in various applications.
Quinolone Derivatives: Other quinolone derivatives, such as nalidixic acid and oxolinic acid, have similar antibacterial properties but differ in their specific molecular structures and mechanisms of action.
Quinoline-2,4-diones: These compounds have a similar quinoline core but differ in the oxidation state and functional groups, leading to different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
